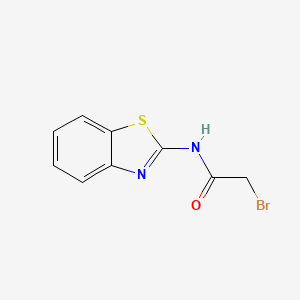

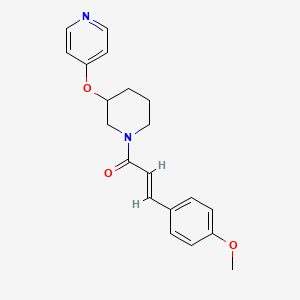

![molecular formula C5H7NO B2918511 2-Azabicyclo[3.1.0]hexan-3-one CAS No. 2193098-04-1](/img/structure/B2918511.png)

2-Azabicyclo[3.1.0]hexan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azabicyclo[3.1.0]hexan-3-one is a chemical compound with the CAS Number: 2193098-04-1 . It has a molecular weight of 97.12 and its IUPAC name is this compound . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H7NO . The InChI Code is 1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7) .Chemical Reactions Analysis

The reaction of this compound with electrophiles gave the corresponding pyrrolidines and piperidine . The selectivity of the products in this reaction appeared to be controlled by equilibrium .科学的研究の応用

1. Opioid Receptor Ligands

2-Azabicyclo[3.1.0]hexan-3-one derivatives have been designed as μ opioid receptor ligands, particularly for treating pruritus in dogs. Studies have shown that these compounds exhibit high affinity and selectivity for the μ receptor over δ and κ subtypes, with picomolar binding affinity (Lunn et al., 2012).

2. Aromatase Inhibitory Activity

These compounds have also been tested for their in vitro inhibition of human placental aromatase, a key enzyme in converting androgens to estrogens. This makes them of interest for the potential treatment of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

3. Construction of Ring Systems

The 3-azabicyclo[3.1.0]-hexane ring system, a variant of this compound, has been constructed using a one-pot procedure from readily available materials. This methodology is extended to the synthesis of 3-azabicyclo[4.1.0]heptane ring systems as well (Chan & Braish, 1994).

4. Synthesis of Oxidative Transformation Compounds

Another application includes the synthesis of 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation of N-allyl enamine carboxylates. This process also allows for the synthesis of highly substituted pyridines and diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes (Toh et al., 2014).

5. Synthesis of Analgesic Agents

1-Aryl-3-azabicyclo[3.1.0]hexanes, related to this compound, have been synthesized as nonnarcotic analgesic agents, showing significant analgesic potency in various pain assays (Epstein et al., 1981).

6. Novel Opioid Ligands

The design and synthesis of azabicyclo[3.1.0]hexane compounds as novel opioid ligands have been explored. These compounds show excellent μ opioid receptor antagonist activity, with some showing significant effectiveness in vivo (Lunn et al., 2011).

7. Asymmetric Synthesis of Biologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, derived from this compound, have been used as intermediates for the asymmetric synthesis of pharmacologically active products. These compounds can undergo selective rearrangement to lead to various biologically active structures (Jida et al., 2007).

8. Novel Antagonists for Dopamine Receptors

A series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as highly potent and selective dopamine D3 receptor antagonists. This discovery required a robust SN2 displacement step for their synthesis (Massari et al., 2010).

作用機序

While the specific mechanism of action for 2-Azabicyclo[3.1.0]hexan-3-one is not mentioned in the search results, it is noted that the 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .

It is a pale-yellow to yellow-brown solid . The molecular weight of this compound is 97.12 .

Safety and Hazards

将来の方向性

The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines has been developed . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance . This could open up new avenues for the synthesis of other similar compounds in the future.

特性

IUPAC Name |

2-azabicyclo[3.1.0]hexan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDXPYNNJDAIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

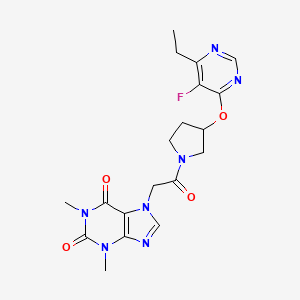

![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)

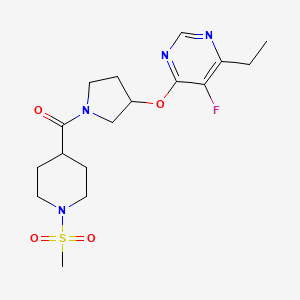

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)

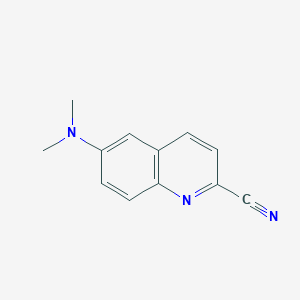

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)

![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)